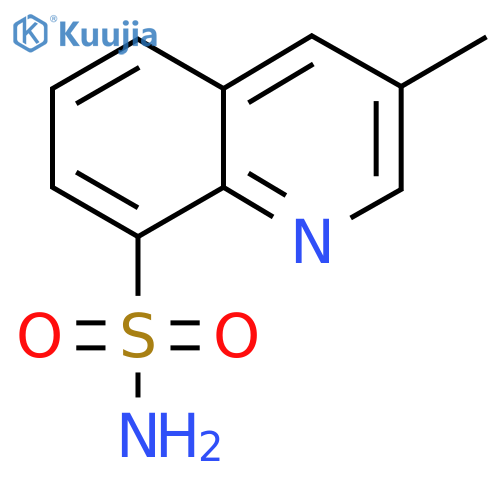Cas no 953900-55-5 (3-Methylquinoline-8-sulfonamide)

953900-55-5 structure
商品名:3-Methylquinoline-8-sulfonamide
CAS番号:953900-55-5
MF:C10H10N2O2S
メガワット:222.263600826263
CID:5050154
3-Methylquinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-methylquinoline-8-sulfonamide
- NE45518
- Z271225860
- 3-Methylquinoline-8-sulfonamide
-
- インチ: 1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14)
- InChIKey: PDWRLDLLPHKBOS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC2=CC(C)=CN=C12)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 323
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-Methylquinoline-8-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36099-5.0g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 5.0g |
$1074.0 | 2023-02-13 | |
| TRC | M358310-250mg |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM411291-1g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95%+ | 1g |
$466 | 2022-03-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-347192A-1 g |
3-methylquinoline-8-sulfonamide, |
953900-55-5 | 1g |
¥3,001.00 | 2023-07-11 | ||
| Enamine | EN300-36099-0.25g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 0.25g |
$142.0 | 2023-02-13 | |
| Enamine | EN300-36099-0.5g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 0.5g |
$271.0 | 2023-02-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-347192-250mg |
3-methylquinoline-8-sulfonamide, |
953900-55-5 | 250mg |
¥1482.00 | 2023-09-05 | ||
| Aaron | AR019N5C-100mg |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 100mg |
$160.00 | 2025-02-10 | |
| A2B Chem LLC | AV28420-10g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 10g |
$1712.00 | 2024-07-18 | |
| Aaron | AR019N5C-1g |
3-methylquinoline-8-sulfonamide |
953900-55-5 | 95% | 1g |
$536.00 | 2025-02-10 |
3-Methylquinoline-8-sulfonamide 関連文献
-
Chengkou Liu,Chen Cai,Chengcheng Yuan,Qiang Jiang,Zheng Fang,Kai Guo Org. Biomol. Chem. 2020 18 7663
953900-55-5 (3-Methylquinoline-8-sulfonamide) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 506-17-2(cis-Vaccenic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
